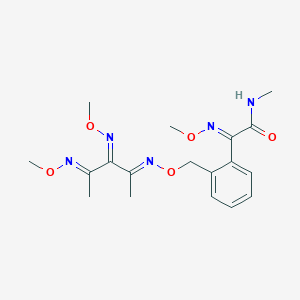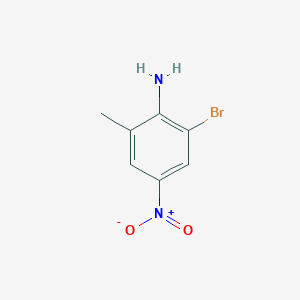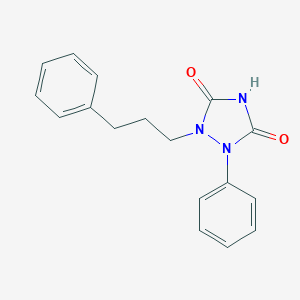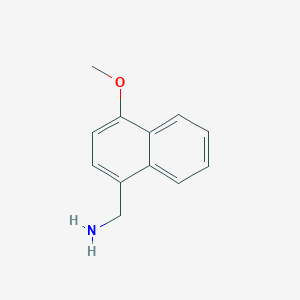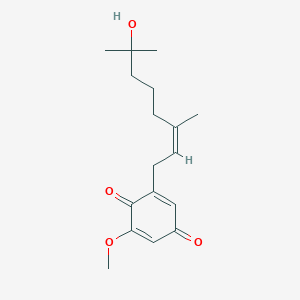
5-Hydroxy-4-methoxypropafenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-methoxypropafenone is a chemical compound that belongs to the class of propafenone analogs. It is also known as 5-hydroxypropafenone or 5-OH-PPF. This compound has been studied for its potential use in the treatment of cardiac arrhythmias, specifically atrial fibrillation.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-methoxypropafenone is not fully understood. It is believed to work by blocking sodium and potassium channels in cardiac cells, which can help to restore normal heart rhythm. It may also have effects on calcium channels and adrenergic receptors.
Biochemical and Physiological Effects:
5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models. It has been shown to decrease the duration and frequency of atrial fibrillation episodes. It may also have effects on other cardiac parameters, such as heart rate and blood pressure. Further studies are needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-4-methoxypropafenone in lab experiments is that it has been well-studied in animal models, and its effects on cardiac arrhythmias have been demonstrated. However, there are limitations to its use in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Another limitation is that its potential therapeutic use in humans is not yet established, which limits its clinical relevance.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-4-methoxypropafenone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antiarrhythmic drugs. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on developing new synthetic methods for producing 5-Hydroxy-4-methoxypropafenone, which could improve its availability and reduce its cost. Overall, further research on 5-Hydroxy-4-methoxypropafenone has the potential to lead to new treatments for cardiac arrhythmias, which could improve patient outcomes and quality of life.
Synthesemethoden
The synthesis of 5-Hydroxy-4-methoxypropafenone involves the reaction of 4-methoxyphenylacetic acid with sodium hydroxide and potassium permanganate to form 4-methoxybenzaldehyde. This aldehyde is then reacted with 5-hydroxy-2-propanone in the presence of sodium borohydride to produce 5-Hydroxy-4-methoxypropafenone.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-methoxypropafenone has been studied for its potential use in the treatment of atrial fibrillation. Atrial fibrillation is a type of cardiac arrhythmia that can lead to stroke, heart failure, and other complications. The current treatment options for atrial fibrillation have limitations, and there is a need for new and more effective treatments. 5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models, and further studies are needed to determine its potential therapeutic use in humans.
Eigenschaften
CAS-Nummer |
102059-09-6 |
|---|---|
Produktname |
5-Hydroxy-4-methoxypropafenone |
Molekularformel |
C22H29NO5 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]-4-methoxyphenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H29NO5/c1-3-11-23-14-17(24)15-28-21-13-22(27-2)20(26)12-18(21)19(25)10-9-16-7-5-4-6-8-16/h4-8,12-13,17,23-24,26H,3,9-11,14-15H2,1-2H3 |
InChI-Schlüssel |
RZWMKJCSRSDORO-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
Kanonische SMILES |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
Synonyme |
5-hydroxy-4-methoxypropafenone LU 45032 LU-45032 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



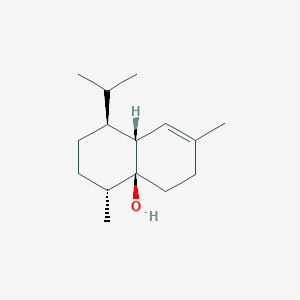


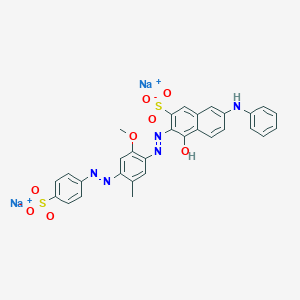
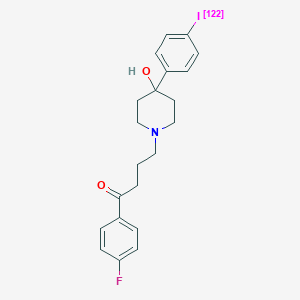
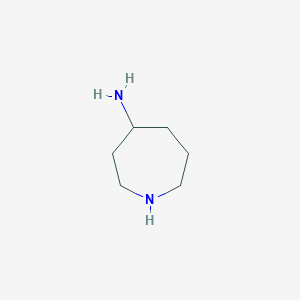
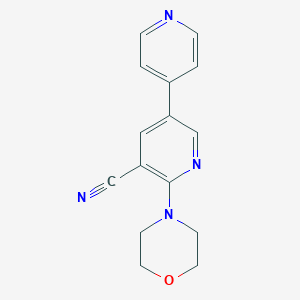
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
